4-bromo-2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile
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Overview
Description
4-bromo-2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile is a chemical compound with the molecular formula C12H10BBrN2O4 and a molecular weight of 336.93 g/mol . It is a boronic acid derivative that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyanophenylboronic acid MIDA ester typically involves the reaction of 5-bromo-2-cyanophenylboronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-cyanophenylboronic acid MIDA ester involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyanophenylboronic acid MIDA ester undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The MIDA ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as sodium hydroxide or potassium carbonate, used in substitution and hydrolysis reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are commonly used solvents.
Major Products Formed
Aryl-Aryl Coupling Products: Formed in Suzuki-Miyaura coupling reactions.
Substituted Phenylboronic Acids: Formed in substitution reactions.
Boronic Acids: Formed upon hydrolysis of the MIDA ester group.
Scientific Research Applications
5-Bromo-2-cyanophenylboronic acid MIDA ester is used in various scientific research applications, including:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Used in the development of pharmaceuticals and therapeutic agents.
Material Science: Employed in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: Utilized in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyanophenylboronic acid MIDA ester involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the transfer of the aryl group to the palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-cyanophenylboronic acid MIDA ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions and its compatibility with various reaction conditions make it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BBrN2O4/c1-16-6-11(17)19-13(20-12(18)7-16)10-4-9(14)3-2-8(10)5-15/h2-4H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCMFPVNCJAANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC(=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BBrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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